

Preclinical Repurposing of Flupentixol: A Technical Guide to Emerging Therapeutic Applications

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Compound of Interest		
Compound Name:	Flupentixol	
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An In-depth Exploration of Preclinical Research for Researchers, Scientists, and Drug Development Professionals

Flupentixol, a well-established typical antipsychotic of the thioxanthene class, is garnering renewed interest for its potential therapeutic applications beyond its traditional use in psychiatry. Preclinical investigations have begun to uncover novel mechanisms of action, suggesting its potential as a repurposed agent in oncology and other disease areas. This technical guide synthesizes the existing preclinical data on **Flupentixol**, providing a comprehensive overview of its potential therapeutic applications, with a focus on its anticancer properties.

Anticancer Potential: Inhibition of the PI3K/AKT Signaling Pathway

A significant body of preclinical research has focused on **Flupentixol**'s activity as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade often hyperactivated in various cancers, including non-small-cell lung cancer (NSCLC).[1][2][3][4][5]

In Vitro Efficacy

Preclinical studies have demonstrated **Flupentixol**'s cytotoxic effects on multiple NSCLC cell lines.[1][3] The drug exhibits dose- and time-dependent inhibition of cancer cell viability while



showing minimal cytotoxicity in normal lung bronchial epithelial cells.[1][3][4]

Cell Line	IC50 Value (μM) at 24h	Cancer Type	Reference
A549	5.708	Non-Small-Cell Lung Cancer (Adenocarcinoma)	[1]
H661	6.374	Non-Small-Cell Lung Cancer (Large Cell)	[1]
H520	>10	Non-Small-Cell Lung Cancer (Squamous Cell)	[3]
SK-SEM-1	>10	Non-Small-Cell Lung Cancer (Squamous Cell)	[3]

Table 1: In Vitro Cytotoxicity of Flupentixol in NSCLC Cell Lines

Furthermore, in vitro kinase assays have confirmed that **Flupentixol** directly inhibits PI3Kα kinase activity in a dose-dependent manner.[1][3]

Parameter	Value	Reference
PI3Kα Kinase Activity IC50	127 ± 5.87 nM	[1]

Table 2: In Vitro PI3Kα Kinase Inhibition by **Flupentixol**

Mechanism of Action: PI3K/AKT Pathway Inhibition

Flupentixol's anticancer effect is attributed to its ability to dock to the ATP-binding pocket of PI3Kα, thereby inhibiting its kinase activity.[1][2][6] This action leads to a downstream cascade of events, including the decreased phosphorylation of AKT at both Threonine 308 (T308) and Serine 473 (S473), without affecting the total AKT protein levels.[1] The inhibition of AKT



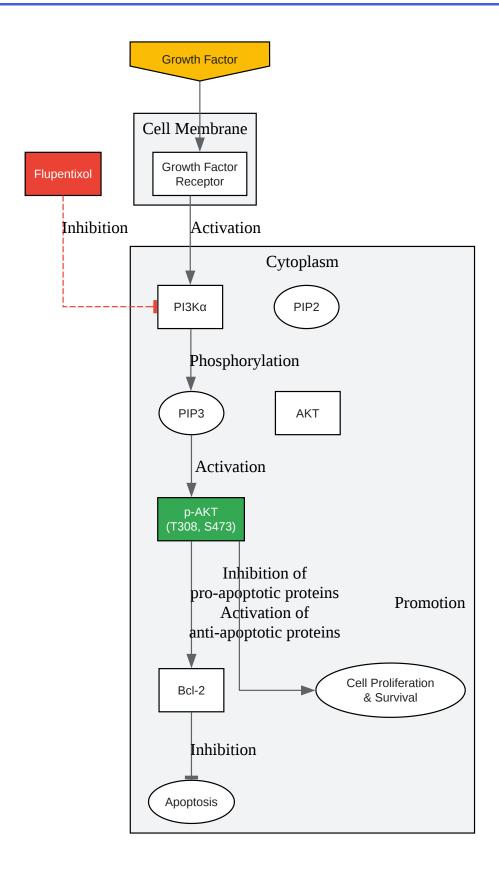
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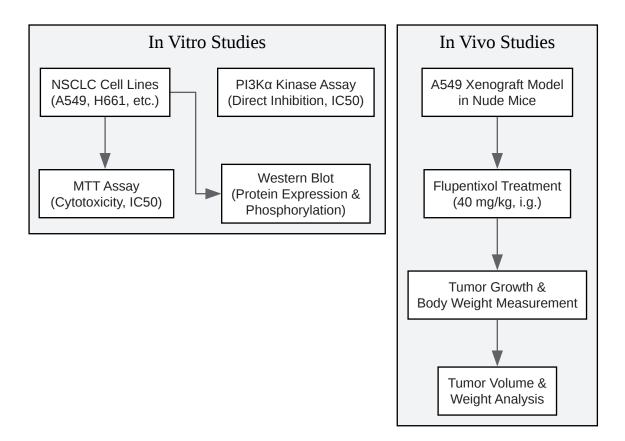
phosphorylation by **Flupentixol** was found to be more potent than that of known PI3K inhibitors like BYL719 and BKM120.[1][2]

The suppression of the PI3K/AKT pathway by **Flupentixol** leads to a reduction in the expression of the anti-apoptotic protein Bcl-2 and induces apoptosis, as evidenced by the cleavage of PARP and caspase-3.[1][2] Notably, **Flupentixol**'s inhibitory effect appears specific to the PI3K/AKT pathway, as it does not significantly affect the phosphorylation of ERK, another key signaling protein.[1]









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